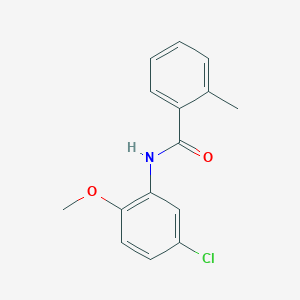

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader class of chemicals investigated for their intricate molecular structures and chemical properties. Research has primarily focused on understanding its synthesis, molecular structure, interactions, and fundamental chemical and physical properties.

Synthesis Analysis

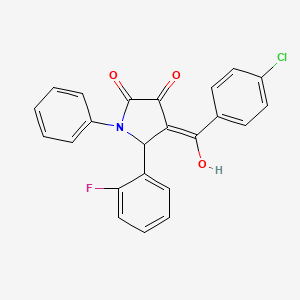

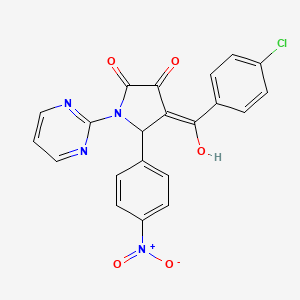

The synthesis of related compounds involves acylation reactions, where aminophenols react with benzoylchlorides in solvents like THF (tetrahydrofuran), characterized using spectroscopic methods such as NMR (nuclear magnetic resonance) (Karabulut et al., 2014). Other methods include reactions starting from methoxybenzamides to prepare substituted pyrazole derivatives, showcasing the diversity in synthetic pathways (Abdulla et al., 2013).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure. For example, the absolute configuration of derivatives has been determined, revealing insights into the planarity of the compound and the effects of substituents on its 3D configuration (Galal et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide derivatives include the preparation of pyrazoline and acryloyl derivatives, with subsequent reactions leading to a variety of heterocyclic compounds. These reactions are characterized by their selectivity and potential pharmacological activities, underscoring the compound's versatility (Abdulla et al., 2013).

Physical Properties Analysis

Investigations into the compound's physical properties, such as molar refractivity and polarizability, are essential for understanding its interactions and behavior in various environments. For instance, density and refractive index measurements can inform on the compound's polarizability effects (Sawale et al., 2016).

Chemical Properties Analysis

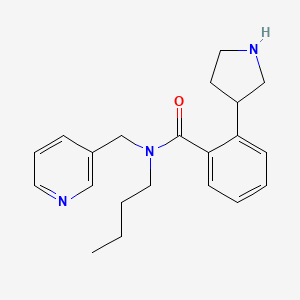

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure and substituents. Research into derivatives has shown that modifications to the amide bond and alkyl chain can significantly affect its affinity for receptors, demonstrating the compound's chemical versatility and potential for medicinal applications (Perrone et al., 2000).

Mechanism of Action

Target of Action

The primary target of N-(5-Chloro-2-methoxyphenyl)-2-methylbenzamide is Focal adhesion kinase 1 . This protein plays a crucial role in cellular adhesion and spreading processes .

Mode of Action

It’s known that the compound interacts with its target throughnon-covalent interactions , such as hydrogen bonds . These interactions can lead to changes in the target protein’s function, potentially influencing cellular processes .

Biochemical Pathways

Given its target, it’s likely that the compound influences pathways related tocell adhesion and spreading .

Result of Action

Given its target, it’s likely that the compound influencescellular adhesion and spreading processes .

Future Directions

The future directions for the study of “N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be investigated .

properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-10-5-3-4-6-12(10)15(18)17-13-9-11(16)7-8-14(13)19-2/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGCYHNZIMMTOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-chloro-5-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5434777.png)

![3-(4-methoxyphenyl)-2-[4-(1-oxo-1H-isochromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5434790.png)

![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5434800.png)

![N-(4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5434812.png)

![{2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5434822.png)

![4-[4-(2-chlorobenzyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5434833.png)

![N-ethyl-2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5434842.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[6-methyl-2-(methylamino)-4-pyrimidinyl]-1,4-diazepan-5-one](/img/structure/B5434857.png)

![3-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5434864.png)

![7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5434872.png)

![4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzenesulfonamide](/img/structure/B5434883.png)